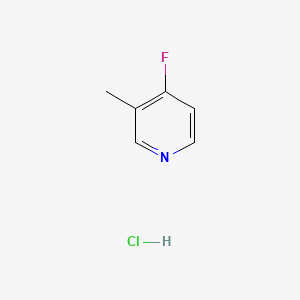

4-Fluoro-3-methylpyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluoro-3-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPOYSGOIGWJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677431 | |

| Record name | 4-Fluoro-3-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263282-40-1 | |

| Record name | 4-Fluoro-3-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Fluoro-3-methylpyridine hydrochloride, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details three distinct synthesis routes, offering in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.

Executive Summary

The synthesis of this compound can be effectively achieved through three main strategies:

-

Halogen Exchange Fluorination: This pathway utilizes the commercially available 4-chloro-3-methylpyridine as a precursor, substituting the chlorine atom with fluorine.

-

Synthesis from a Nitro-N-Oxide Intermediate: This route begins with the nitration and N-oxidation of 3-methylpyridine to form 3-methyl-4-nitropyridine-N-oxide, which then undergoes deoxygenative fluorination.

-

Balz-Schiemann Reaction: This classic method involves the diazotization of 4-amino-3-methylpyridine to form a diazonium salt, which is subsequently converted to the fluoro-derivative.

This guide will provide a detailed examination of each pathway, with a particular focus on providing actionable experimental protocols for laboratory synthesis.

Pathway 1: Halogen Exchange from 4-Chloro-3-methylpyridine

This pathway is a direct and potentially efficient route, contingent on the availability of the starting material, 4-chloro-3-methylpyridine. The core of this method is a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is displaced by a fluoride ion.

Logical Workflow for Pathway 1

Caption: Halogen exchange synthesis of this compound.

Experimental Protocol: Halogen Exchange Fluorination

A general procedure for the fluorination of a chloro-pyridine using spray-dried potassium fluoride (KF) is as follows. The efficacy of this reaction is highly dependent on the reactivity of the substrate and the reaction conditions.

Materials:

-

4-Chloro-3-methylpyridine

-

Spray-dried Potassium Fluoride (KF)[1]

-

Aprotic polar solvent (e.g., Sulfolane, Dimethylformamide)

-

Phase-transfer catalyst (optional, e.g., tetraphenylphosphonium bromide)

Procedure:

-

In a flame-dried reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 4-chloro-3-methylpyridine (1.0 eq) and the aprotic polar solvent.

-

Add spray-dried potassium fluoride (3.0 eq). The use of spray-dried KF is noted to have a significantly higher surface area and reactivity compared to calcined KF.[1]

-

If desired, add a phase-transfer catalyst (0.1 eq).

-

Heat the reaction mixture to a high temperature (e.g., 210-220 °C) and maintain for several hours (e.g., 8 hours).[2]

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the excess KF and formed KCl.

-

The filtrate is then subjected to distillation or extraction to isolate the crude 4-fluoro-3-methylpyridine.

-

Purify the product by fractional distillation or column chromatography.

Quantitative Data for Halogen Exchange

| Parameter | Value | Reference |

| Fluorinating Agent | Spray-dried KF | [1] |

| Solvent | Sulfolane or Nitrobenzene | [1][2] |

| Temperature | 210-220 °C | [1][2] |

| Reaction Time | ~8 hours | [2] |

| Yield | Up to 80.9% (for a similar substrate) | [2] |

Pathway 2: Synthesis from 3-Methyl-4-nitropyridine-N-oxide

This pathway involves the initial synthesis of a key intermediate, 3-methyl-4-nitropyridine-N-oxide, from the readily available 3-methylpyridine. This intermediate is then converted to the target molecule.

Logical Workflow for Pathway 2

Caption: Synthesis from a nitro-N-oxide intermediate.

Experimental Protocol: Synthesis of 3-Methyl-4-nitropyridine-1-oxide[3]

Materials:

-

3-Methylpyridine-1-oxide

-

Sulfuric acid (sp. gr. 1.84)

-

Fuming yellow nitric acid (sp. gr. 1.50)

-

Sodium carbonate monohydrate

-

Chloroform

-

Acetone

Procedure:

-

Add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to 630 ml of cold (0–5 °C) sulfuric acid in a 3-L round-bottomed flask immersed in an ice-salt bath.

-

Cool the resulting mixture to about 10 °C and add 495 ml of fuming yellow nitric acid in 50-ml portions with shaking.

-

Attach an efficient spiral condenser and place the flask in an oil bath.

-

Slowly raise the temperature to 95–100 °C over 25–30 minutes, at which point gas evolution begins.

-

After about 5 minutes, the rate of gas evolution will increase; remove the oil bath. A spontaneous and vigorous reaction will commence, which must be controlled with an ice-water bath.

-

After the vigorous reaction has subsided (about 5 minutes), remove the ice-water bath and allow the reaction to proceed for an additional 5–10 minutes.

-

Replace the oil bath and continue heating at 100–105 °C for 2 hours.

-

Cool the reaction mixture to 10 °C and pour it onto 2 kg of crushed ice.

-

Add 1.36 kg of sodium carbonate monohydrate in small portions with stirring to cause the separation of the yellow crystalline product.

-

Allow the mixture to stand for 3 hours to expel nitrogen oxides.

-

Collect the yellow solid by suction filtration, wash thoroughly with water, and dry on the filter.

-

Extract the solid twice with 400–500 ml portions of boiling chloroform. Use the combined extracts to extract the aqueous filtrates.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate to dryness under reduced pressure.

-

Dissolve the residue in 1.5 L of boiling acetone, concentrate to 800–900 ml, and cool at 5 °C for 6–8 hours.

-

Filter the product, wash with ether, and dry. The yield is 162–173 g (64–68%).

Pathway 3: Balz-Schiemann Reaction from 4-Amino-3-methylpyridine

This pathway is a well-established method for the synthesis of aryl fluorides and appears to be the most thoroughly documented route for obtaining 4-fluoro-3-methylpyridine. It involves the synthesis of the key intermediate, 4-amino-3-methylpyridine, followed by the Balz-Schiemann reaction.

Logical Workflow for Pathway 3

Caption: Synthesis via the Balz-Schiemann reaction.

Experimental Protocol: Synthesis of 4-Amino-3-methylpyridine[5]

Materials:

-

3-Bromo-4-methylpyridine

-

Methanol

-

Copper sulfate

-

Ammonia gas

-

Ethyl acetate

Procedure:

-

In a high-pressure autoclave, add 150 g of 3-bromo-4-methylpyridine, 300 ml of methanol, and 5 g of copper sulfate.

-

Introduce ammonia gas until the pressure reaches 5 atm.

-

Heat the mixture to 160 °C and react for 8 hours.

-

After cooling, filter the reaction mixture by suction.

-

Concentrate the filtrate under reduced pressure to obtain a solid.

-

Recrystallize the solid from ethyl acetate to yield 89 g (95% yield) of 3-amino-4-methylpyridine.

Experimental Protocol: Balz-Schiemann Reaction (Adapted from 4-aminopyridine)

The following protocol is adapted from the detailed procedure for the Balz-Schiemann reaction of 4-aminopyridine and should be optimized for 4-amino-3-methylpyridine.

Materials:

-

4-Amino-3-methylpyridine

-

42% aqueous solution of HBF₄

-

Sodium nitrite

-

Sodium bicarbonate

-

Dichloromethane

Procedure:

-

In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, charge the 42% aqueous solution of HBF₄.

-

Add 4-amino-3-methylpyridine (1.0 eq) and dissolve by heating to 40 °C.

-

Cool the solution to 5-7 °C in an ice-water bath to allow for the precipitation of the pyridylammonium tetrafluoroborate salt.

-

Slowly add sodium nitrite (1.1 eq) to this suspension, maintaining the temperature between 5-9 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.

-

Slowly add the reaction mixture to a solution of sodium bicarbonate (2.3 eq) in water.

-

Remove any brown, gummy precipitates by decantation and filtration.

-

Extract the filtrate with dichloromethane.

-

Dry the combined organic layers over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain crude 4-fluoro-3-methylpyridine.

-

Purify the product by distillation or column chromatography.

Final Step: Hydrochloride Salt Formation

The conversion of the free base, 4-fluoro-3-methylpyridine, to its hydrochloride salt is a standard procedure.

Experimental Protocol: Hydrochloride Salt Formation

Materials:

-

4-Fluoro-3-methylpyridine

-

Anhydrous organic solvent (e.g., diethyl ether, dichloromethane)

-

Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent)

Procedure:

-

Dissolve the purified 4-fluoro-3-methylpyridine in an anhydrous organic solvent.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield this compound.

Conclusion

This technical guide has outlined three viable synthetic pathways for the preparation of this compound. The Balz-Schiemann reaction (Pathway 3) appears to be the most comprehensively documented route, with detailed experimental procedures available for both the synthesis of the key amine precursor and the subsequent diazotization-fluorination step. The halogen exchange method (Pathway 1) offers a more direct approach, provided the chlorinated precursor is accessible, while the synthesis from 3-methyl-4-nitropyridine-N-oxide (Pathway 2) presents an alternative route with a well-defined initial intermediate. The choice of the optimal pathway will depend on the availability of starting materials, laboratory capabilities, and desired scale of production. The provided experimental protocols and data tables offer a solid foundation for the practical synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 4-Fluoro-3-methylpyridine Hydrochloride

CAS Number: 1263282-40-1

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3-methylpyridine hydrochloride (CAS 1263282-40-1), a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document collates available data on its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol based on established chemical principles, and discusses its potential applications as a key building block in the synthesis of complex organic molecules. Safety and handling information is also provided. Due to the limited availability of public data for this specific compound, some information, particularly regarding experimental protocols and spectroscopic data, is based on established knowledge of closely related analogues.

Introduction

Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery. The introduction of a fluorine atom into a molecule can significantly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Pyridine scaffolds are prevalent in a vast array of pharmaceuticals, and their fluorinated derivatives are highly sought-after intermediates.

This compound is a member of this important class of compounds. Its structure, featuring a pyridine ring substituted with both a fluorine atom and a methyl group, presents a unique combination of electronic and steric properties, making it a valuable synthon for the preparation of novel bioactive molecules. This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Physicochemical Properties

The hydrochloride salt of 4-Fluoro-3-methylpyridine is typically a solid, while its free base form is a liquid. The available physicochemical data for both forms are summarized in the tables below for ease of comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1263282-40-1 | [1] |

| Molecular Formula | C₆H₇ClFN | [1] |

| Molecular Weight | 147.58 g/mol | [1] |

| Appearance | White to off-white crystalline solid (presumed) | [2] |

| Melting Point | Data not available. For comparison, the related 4-Chloro-3-methylpyridine hydrochloride has a melting point of 165-169 °C. | [2] |

| Solubility | Soluble in water (presumed due to hydrochloride salt form) | [2] |

| Purity | Typically ≥97% | [1] |

Table 2: Physicochemical Properties of 4-Fluoro-3-methylpyridine (Free Base)

| Property | Value | Source(s) |

| CAS Number | 28489-28-3 | [3] |

| Molecular Formula | C₆H₆FN | [3] |

| Molecular Weight | 111.12 g/mol | |

| Appearance | Yellow liquid | [3] |

| Density | ~1.077 g/cm³ | [3] |

| Boiling Point | 145.4 °C at 760 mmHg | [3] |

| Flash Point | 41.8 °C | [3] |

| Refractive Index | 1.477 | [3] |

Synthesis and Experimental Protocols

The logical precursor for this synthesis is 3-methyl-4-aminopyridine. The overall synthetic transformation is depicted in the following diagram.

Caption: Inferred synthetic pathway for this compound.

Detailed Experimental Protocol (Inferred)

The following protocol is a generalized procedure based on the synthesis of similar fluoropyridines and should be adapted and optimized for the specific synthesis of this compound.[4][5]

Reaction: Diazotization of 3-methyl-4-aminopyridine followed by fluorination.

Materials:

-

3-methyl-4-aminopyridine

-

Anhydrous Hydrogen Fluoride (HF) or Tetrafluoroboric acid (HBF₄)

-

Sodium Nitrite (NaNO₂)

-

Anhydrous Diethyl Ether or Dichloromethane

-

Hydrochloric Acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a suitable reactor (e.g., a stainless steel or Teflon-lined reactor for HF), cool anhydrous hydrogen fluoride or a solution of HBF₄ to a low temperature (typically between -10 °C and 0 °C).

-

Slowly add 3-methyl-4-aminopyridine to the cooled acid with stirring, maintaining the low temperature.

-

Once the aminopyridine is fully dissolved and protonated, add solid sodium nitrite portion-wise, ensuring the temperature does not rise significantly. The formation of the diazonium salt is usually indicated by a change in the appearance of the reaction mixture.

-

-

Fluorination (Decomposition of Diazonium Salt):

-

After the addition of sodium nitrite is complete, allow the reaction mixture to stir at low temperature for a further 30-60 minutes.

-

Slowly warm the reaction mixture to room temperature and then gently heat (typically to 30-60 °C) to induce the decomposition of the diazonium salt, which will result in the evolution of nitrogen gas and the formation of 4-fluoro-3-methylpyridine.

-

-

Work-up and Isolation of the Free Base:

-

Cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and a neutralizing base, such as sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 4-fluoro-3-methylpyridine.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude 4-fluoro-3-methylpyridine in a suitable anhydrous solvent (e.g., diethyl ether).

-

To this solution, add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash it with a small amount of cold anhydrous solvent, and dry it under vacuum to yield this compound.

-

The following diagram illustrates a general workflow for this type of synthesis.

References

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. CAS 19524-08-4: 4-Chloro-3-methylpyridine hydrochloride [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

In-depth Technical Guide: Molecular Structure of 4-Fluoro-3-methylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and available physicochemical properties of 4-Fluoro-3-methylpyridine hydrochloride. Due to the limited availability of detailed experimental data in public literature, this document consolidates the known information and provides context based on related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a pyridinium salt that is of interest in medicinal chemistry and organic synthesis. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 1263282-40-1 | [1] |

| Molecular Formula | C₆H₇ClFN | [1] |

| Molecular Weight | 147.58 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

Molecular Structure

The molecular structure of this compound consists of a 3-methylpyridine ring substituted with a fluorine atom at the 4-position. The pyridinic nitrogen is protonated and forms an ionic bond with a chloride ion.

A definitive crystal structure determined by X-ray crystallography for this compound has not been identified in publicly accessible databases. Consequently, precise, experimentally determined bond lengths and angles are not available at this time. The structural representation is depicted below.

Caption: 2D representation of this compound.

Spectroscopic Data

Detailed and verified ¹H and ¹³C NMR spectra for this compound are not available in the surveyed scientific literature. Spectroscopic analysis would be crucial for the structural confirmation and purity assessment of synthesized batches of this compound.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature. However, a general approach for the synthesis of stable 4-fluoropyridine salts can be inferred from patented methods. The logical workflow for such a synthesis is outlined below.

References

Technical Guide to the Spectral Analysis of Pyridine Derivatives: A Case Study Using 3-Methylpyridine

Disclaimer: Due to the limited availability of public spectral data for 4-Fluoro-3-methylpyridine hydrochloride, this guide utilizes the well-characterized compound 3-methylpyridine as a representative example to illustrate the principles of spectral data interpretation and presentation for pyridine derivatives. The methodologies and data interpretation frameworks presented are broadly applicable to the structural elucidation of similar small organic molecules.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-methylpyridine.

Spectroscopic Data Summary

The following sections present the key spectral data for 3-methylpyridine in a tabulated format for clarity and ease of comparison.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | ~8.4 | Singlet | - |

| H-6 | ~8.3 | Doublet | ~4.8 |

| H-4 | ~7.4 | Doublet of Triplets | ~7.7, 1.7 |

| H-5 | ~7.1 | Doublet of Doublets | ~7.7, 4.8 |

| -CH₃ | ~2.3 | Singlet | - |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 | ~149.8 |

| C-6 | ~147.2 |

| C-4 | ~138.2 |

| C-3 | ~133.8 |

| C-5 | ~123.1 |

| -CH₃ | ~18.3 |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3050 - 3000 | C-H stretch (aromatic) | Medium |

| 2975 - 2900 | C-H stretch (aliphatic) | Medium |

| 1600 - 1450 | C=C and C=N stretching | Strong |

| 1470 - 1430 | C-H bend (methyl) | Medium |

| 700 - 800 | C-H out-of-plane bend | Strong |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z | Relative Intensity (%) | Assignment |

| 93 | 100 | [M]⁺ (Molecular Ion) |

| 92 | 75 | [M-H]⁺ |

| 66 | 30 | [M-HCN]⁺ |

| 65 | 25 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Sample Preparation:

-

Approximately 5-10 mg of the sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[1]

-

The solution is then transferred to a 5 mm NMR tube.[2]

-

The NMR tube is capped and carefully placed in the NMR spectrometer's sample holder.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[3]

-

¹H NMR: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can vary depending on the sample concentration.

-

¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[4] Proton decoupling is often employed to simplify the spectrum.

Data Processing:

-

The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

-

The spectrum is then phased and baseline corrected.

-

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

-

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative ratios of the different types of protons.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental contributions.[5]

-

A small amount of the solid or liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5][6]

-

For solid samples, a pressure clamp is applied to ensure good contact between the sample and the crystal.[5]

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.[7]

-

The sample is scanned with an infrared beam over a typical range of 4000 to 400 cm⁻¹.[8]

-

Multiple scans are co-added to improve the signal-to-noise ratio.[5]

Data Processing:

-

The sample interferogram is collected and Fourier transformed to produce a single-beam spectrum.

-

This is then ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.[9]

-

The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Sample Introduction and Ionization (Electron Ionization - EI):

-

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for separation of mixtures.[10]

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺).[10][11]

Mass Analysis:

-

The generated ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[10]

Detection:

-

An ion detector records the abundance of ions at each m/z value.

Data Processing:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.

-

The fragmentation pattern can be analyzed to deduce structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. uwyo.edu [uwyo.edu]

- 3. rsc.org [rsc.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. amherst.edu [amherst.edu]

- 7. web.mit.edu [web.mit.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Technical Guide: Solubility Profile of 4-Fluoro-3-methylpyridine Hydrochloride in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-Fluoro-3-methylpyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on its solubility in various organic solvents, this document provides a framework for determining its solubility profile. It includes a comprehensive, standardized experimental protocol based on the isothermal shake-flask method, which is widely regarded as the gold standard for solubility measurement. Additionally, a general workflow for solubility determination is presented visually to guide researchers in their experimental design.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Understanding its solubility in different organic solvents is crucial for various stages of the pharmaceutical process, including reaction optimization, purification, crystallization, and formulation development. A comprehensive solubility profile enables the selection of appropriate solvent systems, which can significantly impact the yield, purity, and physicochemical properties of the final active pharmaceutical ingredient (API).

This guide provides a standardized methodology for researchers to determine the solubility of this compound in relevant organic solvents, ensuring reliable and reproducible results.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The following table is provided as a template for researchers to populate with their experimentally determined data. For context, pyridine hydrochlorides, as salts, generally exhibit higher solubility in polar solvents and are often sparingly soluble in nonpolar organic solvents.

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Notes |

| Methanol | Alcohol | 25 | Data not publicly available | |

| Ethanol | Alcohol | 25 | Data not publicly available | |

| Isopropanol | Alcohol | 25 | Data not publicly available | |

| Acetone | Ketone | 25 | Data not publicly available | |

| Acetonitrile | Nitrile | 25 | Data not publicly available | |

| Dichloromethane | Halogenated | 25 | Data not publicly available | |

| Toluene | Aromatic Hydrocarbon | 25 | Data not publicly available | |

| Diethyl Ether | Ether | 25 | Data not publicly available | |

| N,N-Dimethylformamide (DMF) | Amide | 25 | Data not publicly available | |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Data not publicly available |

Experimental Protocol for Solubility Determination

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the isothermal shake-flask method.[1][2] This protocol is adapted for the determination of the solubility of this compound in an organic solvent.

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear solution is determined using a suitable analytical technique.

3.2. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic orbital shaker or water bath

-

Vials with screw caps (e.g., 20 mL glass scintillation vials)

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

3.3. Procedure

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed. A general guideline is to add enough solid so that a visible amount remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined time (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[2] The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute remains constant.[2]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe. To ensure no solid particles are transferred, immediately filter the solution through a syringe filter into a clean vial.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 mL.

3.4. Alternative Method: Gravimetric Determination

A simpler, though potentially less precise, method is gravimetric analysis.[3][4]

-

Prepare a saturated solution as described above (Steps 1-4).

-

Accurately pipette a known volume of the clear, filtered supernatant into a pre-weighed evaporating dish.[3]

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heating).

-

Once the solvent is fully evaporated, weigh the evaporating dish containing the solid residue.

-

The mass of the dissolved solid is the difference between the final and initial weights of the dish. The solubility can then be calculated based on the initial volume of the solution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isothermal shake-flask method of solubility determination.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

References

Stability and Storage of 4-Fluoro-3-methylpyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and a framework for assessing the stability of 4-Fluoro-3-methylpyridine hydrochloride. Given the limited publicly available stability data for this specific compound, this document synthesizes information from related pyridine derivatives and established pharmaceutical stability testing guidelines to offer a robust starting point for its handling and evaluation.

Recommended Storage and Handling

Based on information for analogous fluoro- and chloro-pyridine derivatives, the following storage conditions are recommended to ensure the long-term integrity of this compound.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location. | Prevents thermal degradation. For the related compound 3-Fluoro-4-methylpyridine, storage at 0-8°C is recommended. |

| Humidity | Store in a dry environment. | As a hydrochloride salt, the compound may be hygroscopic. Keeping it in a dry place minimizes water absorption, which can lead to chemical degradation and physical changes. |

| Light | Protect from light. | Pyridine derivatives can be susceptible to photodegradation. Storage in an amber vial or a dark location is advised. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | While not always mandatory, this can provide additional protection against oxidative degradation. |

| Container | Keep in a tightly sealed container. | Prevents exposure to moisture and atmospheric contaminants. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, related compounds are known to be susceptible to certain degradation mechanisms. A logical workflow for investigating these potential pathways is crucial for a comprehensive stability assessment.

Experimental Protocols for Stability Assessment

The following are detailed, generalized methodologies for key stability-indicating experiments. These protocols should be adapted and validated for the specific characteristics of this compound.

Development of a Stability-Indicating HPLC Method

A robust high-performance liquid chromatography (HPLC) method is fundamental to separating the parent compound from any potential degradation products.

Table 2: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a high aqueous phase and gradually increase the organic phase. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

Forced Degradation Studies

Forced degradation studies are essential to identify likely degradation products and establish the degradation pathways.[1][2][3]

Table 3: Forced Degradation Experimental Protocols

| Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize a sample before HPLC analysis. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize a sample before HPLC analysis. |

| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. |

| Thermal Degradation | Store the solid compound at 105 °C for 48 hours. Dissolve a sample for HPLC analysis. |

| Photolytic Degradation | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][6] |

Hygroscopicity Testing

As a hydrochloride salt, assessing the hygroscopicity of this compound is critical.[][8][9]

Table 4: Hygroscopicity Testing Protocol

| Step | Description |

| 1. Sample Preparation | Accurately weigh a sample of the compound into a tared container. |

| 2. Drying | Dry the sample to a constant weight under vacuum at 40 °C to establish a baseline. |

| 3. Exposure to Humidity | Place the dried sample in desiccators with controlled humidity (e.g., using saturated salt solutions) at a constant temperature (e.g., 25 °C). |

| 4. Weight Monitoring | Periodically weigh the sample until a constant weight is achieved at each humidity level. |

| 5. Data Analysis | Plot the percentage weight gain against the relative humidity to generate a moisture sorption isotherm. |

Conclusion

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. database.ich.org [database.ich.org]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]

Navigating the Safety Profile of 4-Fluoro-3-methylpyridine Hydrochloride: An In-depth Technical Guide

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Fluoro-3-methylpyridine hydrochloride (CAS No. 1263282-40-1) is not publicly available at the time of this writing. The following in-depth technical guide has been compiled using safety data from structurally analogous compounds, including 4-methylpyridine, 3-fluoro-4-methylpyridine, and 4-chloro-3-methylpyridine hydrochloride. Researchers, scientists, and drug development professionals should treat this information as indicative and exercise due caution, implementing safety protocols appropriate for a novel substance with potential hazards.

This guide provides a comprehensive overview of the anticipated safety considerations for this compound, designed to inform safe handling, storage, and emergency procedures in a research and development setting.

Hazard Identification and Classification

Based on the data from analogous pyridine derivatives, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include flammability, acute toxicity, and irritation to the skin, eyes, and respiratory tract.

Anticipated GHS Hazard Classification:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Solids | Category 2 | Warning | H228: Flammable solid | |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin | |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | Warning | H335: May cause respiratory irritation |

Table of GHS Pictograms and Their Meanings:

| Pictogram | Meaning |

| Flame: Flammable | |

| Skull and Crossbones: Acute Toxicity (fatal or toxic) | |

| Exclamation Mark: Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant |

Precautionary Measures and Safe Handling

Strict adherence to precautionary statements is crucial for minimizing risks associated with handling this compound.

Summary of Precautionary Statements (P-Statements):

| Type | P-Statement Code | Precautionary Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P240 | Ground and bond container and receiving equipment. | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P361 + P364 | Take off immediately all contaminated clothing and wash it before reuse. | |

| P370 + P378 | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: Safe Handling Workflow

The following is a generalized protocol for the safe handling of this compound in a laboratory setting. This should be adapted to specific experimental conditions.

Protocol for Safe Handling:

-

Preparation and Engineering Controls:

-

Conduct all work in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.

-

Remove all potential ignition sources from the work area.

-

Have appropriate fire extinguishing media (Class D for flammable solids) and spill control materials readily available.

-

-

Personal Protective Equipment (PPE):

-

Wear a flame-resistant lab coat.

-

Use chemical-resistant gloves (nitrile or neoprene are generally suitable for pyridine derivatives, but glove compatibility should be confirmed).

-

Wear chemical safety goggles and a face shield.

-

If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter may be necessary.

-

-

Handling and Dispensing:

-

Ground all equipment and containers to prevent static discharge.

-

Use non-sparking tools for handling and transferring the solid.

-

Avoid creating dust when handling the material.

-

Keep containers tightly closed when not in use.

-

-

Waste Disposal:

-

Collect all waste material in a clearly labeled, sealed container for hazardous waste.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

-

Decontamination:

-

Thoroughly clean the work area with an appropriate solvent and decontaminating solution after use.

-

Wash hands and any exposed skin thoroughly with soap and water after handling the compound.

-

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam. For fires involving flammable solids, a Class D extinguisher may be most appropriate.

-

Unsuitable Extinguishing Media: Do not use a direct water stream, as it may spread the fire.

-

Specific Hazards: The compound may produce toxic fumes of nitrogen oxides, carbon oxides, and hydrogen fluoride upon combustion.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualized Safety Workflows

The following diagrams illustrate key safety-related logical workflows for handling this compound.

Caption: Logical relationships between hazards and required safety measures.

Caption: A workflow for responding to an exposure incident.

By adhering to the safety protocols outlined in this guide and exercising professional judgment, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.

The Strategic Incorporation of 4-Fluoro-3-methylpyridine hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic use of fluorinated building blocks has become a cornerstone for enhancing the pharmacological properties of therapeutic candidates. The introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby offering a powerful tool for medicinal chemists to overcome developmental hurdles. Among the vast array of fluorinated heterocycles, 4-Fluoro-3-methylpyridine hydrochloride has emerged as a particularly valuable synthon. Its unique electronic and steric properties make it a versatile scaffold for the synthesis of a new generation of targeted therapeutics, most notably in the realm of kinase inhibition. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of potent and selective kinase inhibitors.

Core Properties of this compound

4-Fluoro-3-methylpyridine, in its hydrochloride salt form, offers enhanced stability and solubility, facilitating its use in a variety of synthetic transformations. The key structural features that underpin its utility in medicinal chemistry include:

-

The Pyridine Ring: A fundamental heterocyclic scaffold present in numerous approved drugs, offering a site for hydrogen bonding and other key interactions with biological targets.

-

The Fluorine Atom at the 4-position: This substitution significantly alters the electronic distribution of the pyridine ring, making the 4-position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature for its incorporation into larger, more complex molecules.

-

The Methyl Group at the 3-position: This group provides steric bulk and can influence the conformation of the pyridine ring, potentially leading to enhanced selectivity for the target protein.

Applications in Kinase Inhibitor Development

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 4-fluoro-3-methylpyridine scaffold has proven to be a valuable component in the design of potent and selective inhibitors for several key oncogenic kinases.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] Consequently, FLT3 has become a prime therapeutic target for AML.

The 4-fluoro-3-methylpyridine moiety has been successfully incorporated into novel FLT3 inhibitors. The fluorine atom at the 4-position often serves as a key attachment point for other molecular fragments through SNAr reactions, allowing for the exploration of structure-activity relationships (SAR).

Quantitative Data on FLT3 Inhibitors

| Compound ID | Target | IC50 (nM) | Assay Type | Cell Line |

| Flt3-IN-11 | FLT3 (Wild-Type) | 7.22 | Biochemical | N/A |

| Flt3-IN-11 | FLT3-D835Y | 4.95 | Biochemical | N/A |

| Flt3-IN-11 | FLT3-ITD | 3.2 | Cellular (Growth Inhibition) | MV4-11 |

Data sourced from MedChemExpress as cited in a methods paper.[1]

PIM Kinase Inhibitors

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in various hematological malignancies and solid tumors.[2] PIM kinases are involved in cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.[2]

Several potent and selective PIM kinase inhibitors have been developed, and the 4-fluoro-3-methylpyridine scaffold has been explored in the design of these molecules. The unique electronic and steric properties of this moiety can contribute to high-affinity binding to the ATP-binding pocket of PIM kinases.

Quantitative Data on PIM Kinase Inhibitors

| Compound ID | Target | IC50 (nM) | Selectivity |

| SMI-4a | PIM-1 | 17 | Modestly potent to PIM-2 |

| TCS PIM-1 1 | PIM-1 | 50 | >400-fold selective over PIM-2 and MEK1/MEK2 |

| AZD1208 | PIM-1 | 0.4 | Pan-PIM inhibitor |

| AZD1208 | PIM-2 | 5 | Pan-PIM inhibitor |

| AZD1208 | PIM-3 | 1.9 | Pan-PIM inhibitor |

| CX-6258 | PIM-1 | 5 | Pan-PIM inhibitor |

| CX-6258 | PIM-2 | 25 | Pan-PIM inhibitor |

| CX-6258 | PIM-3 | 16 | Pan-PIM inhibitor |

Data compiled from various sources.[3]

Experimental Protocols

Synthesis of 4-Amino-3-methyl-fluoropyridine Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the nucleophilic aromatic substitution on a 4-fluoropyridine scaffold, which is a key step in the synthesis of many kinase inhibitors.

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, piperidine)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF or DMSO, add the amine nucleophile (1.1 - 1.5 eq) and a base such as K2CO3 (2.0 eq) or DIPEA (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-3-methyl-fluoropyridine derivative.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This protocol provides a general procedure for measuring the activity of a purified kinase and the inhibitory effect of a test compound.

Materials:

-

Purified kinase (e.g., FLT3, PIM-1)

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (dissolved in DMSO)

-

Assay buffer (specific to the kinase)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should typically be kept below 1%.

-

In a white, opaque assay plate, add the test compound dilutions or vehicle (DMSO) control.

-

Add the purified kinase and its specific substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and incubating at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent and incubate for another 30-60 minutes at room temperature to convert ADP to a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MV4-11 for FLT3-ITD, various cancer cell lines for PIM-1)

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or for a few hours (for suspension cells).

-

Treat the cells with serial dilutions of the test compound or vehicle (DMSO) control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percent cell viability for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Fluoro-3-methylpyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful methodology is particularly crucial in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a wide array of pharmacologically active molecules.

4-Fluoro-3-methylpyridine derivatives are valuable building blocks in the synthesis of novel therapeutics and agrochemicals. The strategic placement of the fluorine atom and the methyl group can significantly influence the physicochemical properties of the final compounds, including their metabolic stability, pKa, and binding affinity. The use of 4-Fluoro-3-methylpyridine hydrochloride in Suzuki coupling reactions allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position, paving the way for the exploration of new chemical space.

These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with this compound. The protocols are based on established methodologies for the coupling of structurally related fluorinated and chlorinated pyridines.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-fluorine bond of the 4-Fluoro-3-methylpyridine.

-

Transmetalation: The organoboron reagent, activated by the base, transfers its organic moiety to the palladium(II) complex.

-

Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.

Given that the starting material is a hydrochloride salt, a sufficient amount of base is required to both neutralize the HCl and facilitate the transmetalation step. The electron-deficient nature of the fluoropyridine ring can make the oxidative addition step more facile compared to electron-rich systems.

Experimental Workflow

The general workflow for the Suzuki coupling of this compound is depicted below. This process involves careful preparation of reagents, reaction under an inert atmosphere, and subsequent workup and purification.

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Recommended Reaction Conditions

The selection of the appropriate catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling reaction. Below is a summary of commonly used conditions for the coupling of challenging halopyridines, which can serve as a starting point for the optimization of reactions with this compound.

| Parameter | Recommended Reagents/Conditions | Notes |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst loading typically ranges from 1-5 mol%. |

| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃, PPh₃ | Buchwald-type ligands are often effective for challenging couplings. |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃ | A stronger base may be required. At least 2-3 equivalents are necessary. |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF, Acetonitrile/H₂O | Anhydrous and degassed solvents are crucial for reproducibility. |

| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive substrates. |

| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Boronate esters | Boronate esters can sometimes offer better stability and reactivity. |

Detailed Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)

Materials:

-

This compound (1.0 equiv)

-

Aryl or Heteroarylboronic Acid (1.2 - 1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add this compound, the boronic acid, and potassium phosphate.

-

In a separate vial, pre-mix the palladium(II) acetate and SPhos. Add this mixture to the reaction vessel.

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using a Pre-formed Catalyst (e.g., Pd(PPh₃)₄)

Materials:

-

This compound (1.0 equiv)

-

Aryl or Heteroarylboronic Acid (1.2 - 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

-

Toluene (anhydrous and degassed)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound, the boronic acid, cesium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add anhydrous and degassed toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Logical Relationship for Condition Selection

The choice of reaction conditions is a critical determinant of the success of the Suzuki coupling. The following diagram illustrates a logical approach to selecting and optimizing these conditions.

Caption: A decision-making diagram for the selection and optimization of Suzuki coupling conditions.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst and ligand. Consider a pre-catalyst. |

| Insufficiently strong base | Switch to a stronger base like Cs₂CO₃. Ensure enough base is used to neutralize the HCl salt. | |

| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |

| Protodeboronation of boronic acid | Presence of water and strong base | Use anhydrous conditions or switch to a boronate ester. |

| Formation of homocoupled products | Inefficient transmetalation | Optimize the catalyst-to-ligand ratio. Ensure an inert atmosphere. |

| Decomposition of starting materials | Reaction temperature is too high | Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a versatile and powerful method for the synthesis of novel 4-aryl- and 4-heteroaryl-3-methylpyridines. Careful selection and optimization of the palladium catalyst, ligand, base, and solvent system are crucial for achieving high yields and purity. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 4-Fluoro-3-methylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction in synthetic organic chemistry, particularly for the construction of carbon-heteroatom bonds in aromatic systems. This application note provides detailed protocols for the SNAr of 4-Fluoro-3-methylpyridine hydrochloride with various nucleophiles, including amines, alcohols, and thiols. The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of a good leaving group, such as fluorine, at the 4-position. The hydrochloride salt form of the pyridine can also increase the electrophilicity of the ring system, promoting the substitution reaction. The resulting 4-substituted-3-methylpyridine derivatives are valuable building blocks in medicinal chemistry and drug discovery, appearing in a wide range of biologically active molecules.

The general mechanism for the SNAr reaction of 4-Fluoro-3-methylpyridine proceeds through a two-step addition-elimination pathway. The nucleophile attacks the C4 position of the pyridine ring, which is activated by the electron-withdrawing effect of the ring nitrogen. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the nucleophilic aromatic substitution of 4-halo-3-methylpyridines with various nucleophiles. While specific data for this compound is limited in publicly available literature, the presented data from closely related analogues provides a strong basis for developing successful reaction protocols.

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Amines | Aniline | K₂CO₃ | DMF | 100 | 12 | 4-Anilino-3-methylpyridine | Moderate-Good |

| Morpholine | K₂CO₃ | DMSO | 120 | 24 | 4-Morpholino-3-methylpyridine | Good | |

| Alcohols | Methanol | NaOH | DMSO | 80 | 12 | 4-Methoxy-3-methylpyridine | 75-80 |

| Phenol | K₂CO₃ | DMF | 110 | 18 | 4-Phenoxy-3-methylpyridine | Good | |

| Thiols | Thiophenol | K₂CO₃ | DMAc | 80 | 6 | 4-(Phenylthio)-3-methylpyridine | High |

| Ethanethiol | NaH | THF | 60 | 8 | 4-(Ethylthio)-3-methylpyridine | Good-High |

Experimental Protocols

Note on the Hydrochloride Salt: this compound is a salt. For the SNAr reaction to proceed, the pyridine nitrogen should ideally be in its free base form to avoid protonation of the incoming nucleophile and to ensure the optimal electronic state of the pyridine ring. Therefore, the use of a base is crucial not only to deprotonate the nucleophile (in the case of alcohols and thiols) but also to neutralize the hydrochloride salt. An excess of the base is typically used to ensure the reaction goes to completion.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Aniline)

This protocol describes a general procedure for the synthesis of 4-amino-3-methylpyridine derivatives.

Materials:

-

This compound

-

Aniline (or other primary/secondary amine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).

-

Add the amine nucleophile (e.g., aniline, 1.2 eq) to the suspension.

-

Heat the reaction mixture to 100-120 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(substituted-amino)-3-methylpyridine.

Protocol 2: Reaction with Alcohol Nucleophiles (e.g., Methanol)

This protocol outlines a general method for the synthesis of 4-alkoxy-3-methylpyridine derivatives.

Materials:

-

This compound

-

Sodium hydroxide (NaOH), powdered

-

The desired alcohol (e.g., methanol, can be used as solvent or co-solvent)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add powdered sodium hydroxide (2.0 eq).

-

Add the alcohol (if solid or a high-boiling liquid, 1.5 eq) and anhydrous DMSO. If the alcohol is a low-boiling liquid like methanol, it can be used in excess as the solvent or co-solvent.

-

Stir the mixture at room temperature for 15-30 minutes to generate the alkoxide.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Carefully quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x volume of DMSO).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol provides a general procedure for the synthesis of 4-thioether-3-methylpyridine derivatives.

Materials:

-

This compound

-

Thiophenol (or other thiol)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous DMAc to the flask.

-

Add the thiol nucleophile (e.g., thiophenol, 1.1 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: General mechanism of the SNAr reaction on 4-Fluoro-3-methylpyridine.

Caption: A typical experimental workflow for SNAr reactions.

Application Notes and Protocols: 4-Fluoro-3-methylpyridine Hydrochloride in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction